![molecular formula C17H19N3O2 B4391849 N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4391849.png)
N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide
描述
N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPAP is a derivative of pyridinecarboxamide and has been shown to have various biological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties.
作用机制
The exact mechanism of action of N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has also been found to inhibit the activity of the enzyme monoamine oxidase-B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various antioxidants in the body, including glutathione and catalase. N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has also been shown to increase the levels of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta.
实验室实验的优点和局限性
One advantage of using N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one limitation of using N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are many potential future directions for research on N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide. One area of interest is the development of N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide and to identify its potential therapeutic targets.
科学研究应用
N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models, including Parkinson's disease, Alzheimer's disease, and stroke. N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
属性
IUPAC Name |
N-[3-[(2-phenylacetyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(13-14-7-2-1-3-8-14)19-11-6-12-20-17(22)15-9-4-5-10-18-15/h1-5,7-10H,6,11-13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZXLAHQGJSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



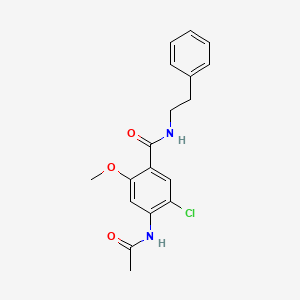
![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)
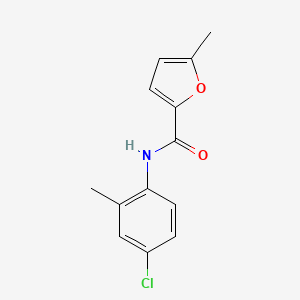

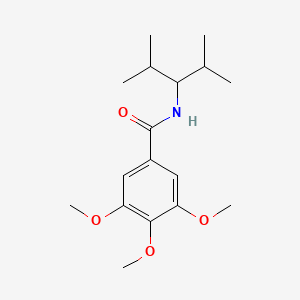
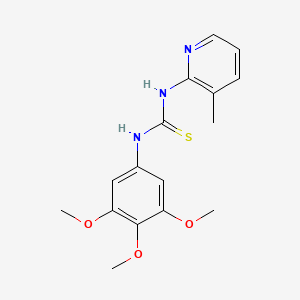
![N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)
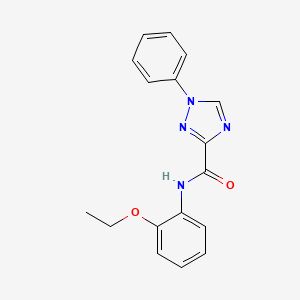
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4391856.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4391860.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4391868.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)
